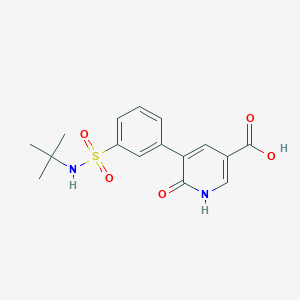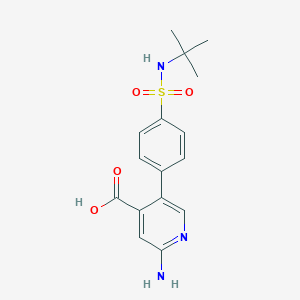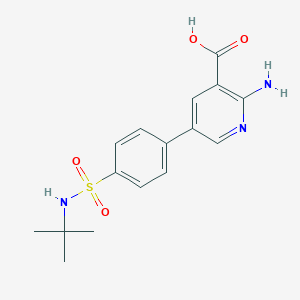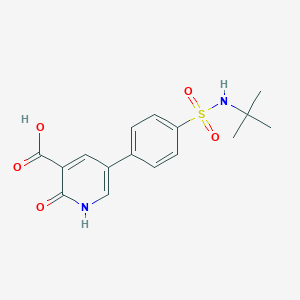
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% (3-BTPA) is an organic compound with a molecular formula of C13H17NO4S and a molecular weight of 285.35 g/mol. 3-BTPA is a versatile and widely used compound in the laboratory and in scientific research. It is used in a variety of applications, including synthesis of other compounds, as a reagent, in biochemical and physiological studies, and as a reactant in drug development. In
Aplicaciones Científicas De Investigación
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in drug development, and as a tool for biochemical and physiological studies. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in the synthesis of other compounds, such as the anti-inflammatory drug indomethacin and the anti-diabetic drug glimepiride.
Mecanismo De Acción
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have anti-inflammatory, antioxidant, and anti-diabetic effects. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have an inhibitory effect on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in a wide range of pH levels. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is non-toxic and non-irritating, making it safe to use in experiments.
The limitations of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low solubility in water and its limited availability in certain concentrations. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not stable in extreme pH levels, and it can be degraded by light, heat, and oxygen.
Direcciones Futuras
In the future, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new drugs and therapies for a variety of diseases. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of compounds. Furthermore, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to develop new synthesis methods and to study the effects of compounds on enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Finally, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new analytical methods and laboratory techniques.
Métodos De Síntesis
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is produced commercially through a multi-step synthesis process. The first step is the formation of the 4-t-butylsulfamoylphenyl group by reacting 4-t-butylsulfonyl chloride with phenol in a solvent such as dichloromethane. The second step is the formation of the picolinic acid moiety by reacting the 4-t-butylsulfamoylphenyl group with pyridine in a solvent such as acetonitrile. The third step is the coupling of the 4-t-butylsulfamoylphenyl group and the picolinic acid moiety to form 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGIZNZERIYNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

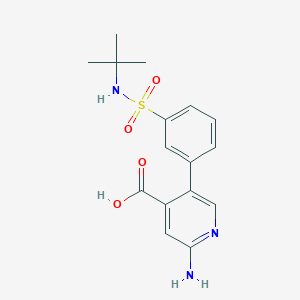
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)





